1,2-Naphthoquinone, 4-(phenylthio)-

Catalog No.
S1512907
CAS No.
18916-59-1
M.F
C16H10O2S
M. Wt
266.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Naphthoquinone, 4-(phenylthio)-

CAS Number

18916-59-1

Product Name

1,2-Naphthoquinone, 4-(phenylthio)-

IUPAC Name

4-phenylsulfanylnaphthalene-1,2-dione

Molecular Formula

C16H10O2S

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C16H10O2S/c17-14-10-15(19-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-10H

InChI Key

UWMHVYAJPQJQMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC(=O)C(=O)C3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=O)C(=O)C3=CC=CC=C32

1,2-Naphthoquinone, 4-(phenylthio)- is a synthetic compound derived from naphthoquinone, characterized by the presence of a phenylthio group at the 4-position of the naphthoquinone structure. Naphthoquinones are a class of organic compounds known for their distinctive conjugated double bond systems and carbonyl functionalities, making them highly reactive and versatile in

Typical of naphthoquinones, including:

  • Electrophilic Substitution: The phenylthio group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
  • Nucleophilic Addition: The carbonyl groups in naphthoquinones are susceptible to nucleophilic attack, leading to the formation of adducts with various nucleophiles such as amines and thiols.
  • Redox Reactions: It can be reduced to form corresponding hydroquinones or oxidized to yield more complex derivatives, depending on the reaction conditions.

The reactivity of 1,2-naphthoquinones is well-documented in literature, where they are shown to interact with biological macromolecules, leading to covalent modifications and potential therapeutic applications .

1,2-Naphthoquinone compounds exhibit significant biological activities, including:

  • Cytotoxicity: Studies have shown that 1,2-naphthoquinones can induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
  • Antimicrobial Properties: These compounds demonstrate antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .
  • Inflammatory Response Modulation: Research indicates that 1,2-naphthoquinone can activate inflammatory pathways via the production of interleukin-11 and other cytokines .

The biological effects are largely attributed to their ability to form adducts with cellular proteins and nucleic acids, leading to alterations in cellular signaling pathways.

The synthesis of 1,2-Naphthoquinone, 4-(phenylthio)- typically involves:

  • Starting Materials: The synthesis often begins with commercially available naphthalene derivatives.
  • Oxidation Reactions: Naphthalene is oxidized using agents such as potassium permanganate or chromium trioxide to yield naphthoquinone.
  • Thiation Reaction: The introduction of the phenylthio group can be achieved through a thiation reaction involving phenylthiol and an appropriate electrophile under acidic conditions.

Alternative synthetic routes may include the use of transition metal catalysts to facilitate coupling reactions between naphthoquinones and thiophenol derivatives .

1,2-Naphthoquinone, 4-(phenylthio)- has several notable applications:

  • Pharmaceutical Development: Due to its cytotoxic properties against cancer cells, it is being explored as a potential chemotherapeutic agent.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
  • Biochemical Probes: Its ability to modify proteins makes it useful in studying protein interactions and enzyme mechanisms.

Interaction studies involving 1,2-naphthoquinone compounds focus on:

  • Protein Binding Studies: These studies reveal how 1,2-naphthoquinone interacts with thiol groups in proteins, leading to covalent modifications that can influence enzyme activity and cellular signaling pathways .
  • Cellular Uptake Mechanisms: Research indicates that these compounds can penetrate cellular membranes and localize within mitochondria, affecting mitochondrial respiration and inducing apoptosis .

Such studies are crucial for understanding the pharmacological potential and toxicological profiles of these compounds.

Several compounds share structural similarities with 1,2-Naphthoquinone, 4-(phenylthio)-. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,4-NaphthoquinoneQuinoid structure with carbonylsExhibits strong redox properties; used in dyes and pigments.
PlumbaginNaphthoquinone with additional hydroxyl groupsKnown for its potent anticancer activity.
MenadioneVitamin K3 derivativePlays a crucial role in blood coagulation processes.
LawsoneHydroxy derivative of 1,4-naphthoquinoneExhibits antimicrobial properties; used as a dye.

These compounds highlight the diversity within the naphthoquinone family while emphasizing the unique reactivity and biological activities associated with 1,2-Naphthoquinone, 4-(phenylthio)-. Each compound's specific substituents influence its chemical behavior and biological interactions significantly.

XLogP3

3.3

Dates

Modify: 2023-07-17

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